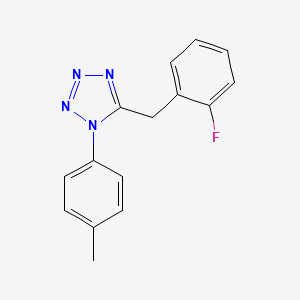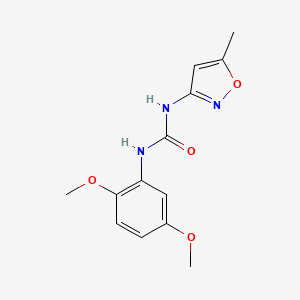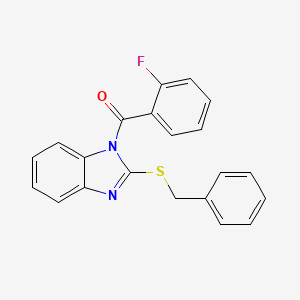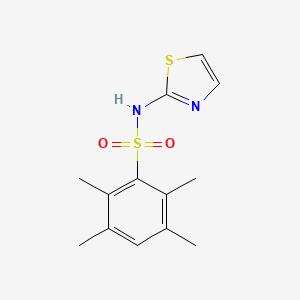![molecular formula C16H14BrNO3 B5410081 [(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate](/img/structure/B5410081.png)
[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate is a complex organic compound with a unique structure that includes a bromine atom, multiple methyl groups, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate typically involves multiple steps, starting with the preparation of the cyclohexa-2,5-dien-1-ylidene intermediate. This intermediate is then brominated using bromine or a bromine-containing reagent under controlled conditions. The final step involves the esterification of the brominated intermediate with 3-methylbenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学研究应用
[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which [(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its bromine atom and benzoate ester make it distinct from other similar compounds, providing unique reactivity and properties.
属性
IUPAC Name |
[(E)-(5-bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-9-5-4-6-12(7-9)16(20)21-18-14-8-13(17)15(19)11(3)10(14)2/h4-8H,1-3H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZNDKVULKMMDV-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2C=C(C(=O)C(=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/2\C=C(C(=O)C(=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperazin-2-one](/img/structure/B5410000.png)

![methyl 3-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B5410016.png)
![METHYL 2-[4-(2-METHYLBENZYL)PIPERAZINO]ACETATE](/img/structure/B5410022.png)

![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5410031.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5410035.png)
![3-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B5410036.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5410039.png)


![(5E)-3-benzyl-5-{4-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5410062.png)

![2-[2-[[(4-Fluorophenyl)methylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5410070.png)
